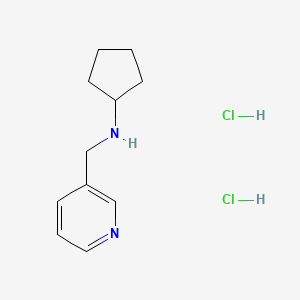Cyclopentyl-pyridin-3-ylmethyl-amine dihydrochloride
CAS No.: 1185302-30-0
Cat. No.: VC2643034
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185302-30-0 |
|---|---|
| Molecular Formula | C11H18Cl2N2 |
| Molecular Weight | 249.18 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)cyclopentanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-2-6-11(5-1)13-9-10-4-3-7-12-8-10;;/h3-4,7-8,11,13H,1-2,5-6,9H2;2*1H |
| Standard InChI Key | YNTANOPPCLUEMD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=CN=CC=C2.Cl.Cl |
| Canonical SMILES | C1CCC(C1)NCC2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Cyclopentyl-pyridin-3-ylmethyl-amine dihydrochloride is derived from the parent compound cyclopentyl-pyridin-3-ylmethyl-amine, which has the molecular formula C11H16N2 . The base compound consists of a cyclopentyl group attached to a nitrogen atom, which is also bonded to a methylene group connected to a pyridine ring at the 3-position. The dihydrochloride salt is formed when this structure incorporates two hydrochloride molecules, with protonation likely occurring at both nitrogen atoms - one in the pyridine ring and one in the amine group.
The structural features that define this compound include:
-
A cyclopentyl ring (five-membered alicyclic structure)
-
A secondary amine linkage
-
A pyridine ring with substitution at the 3-position
-
Two hydrochloride counterions in the salt form
Physical and Chemical Properties
The physical and chemical properties of cyclopentyl-pyridin-3-ylmethyl-amine dihydrochloride can be inferred based on the properties of the parent compound and typical characteristics of dihydrochloride salts.
Table 1: Comparison of Base Compound and Dihydrochloride Salt Properties
The dihydrochloride salt form typically demonstrates significantly improved water solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations requiring aqueous dissolution. Additionally, the salt form generally provides enhanced stability during storage, particularly against oxidation and hydrolysis reactions that might affect the free amine.
Structural Analogs and Related Compounds
Similar Compounds in the Literature
Several structural analogs of cyclopentyl-pyridin-3-ylmethyl-amine have been documented in chemical databases and research literature. One notable analog is 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride, which differs in the positioning of the cyclopentyl group relative to the amine functionality . This structural isomer likely shares some physicochemical properties with our target compound while potentially exhibiting different biological activities due to the altered spatial arrangement.
Another related compound is 1-cyclopentyl-2-(pyridin-3-yl)ethan-1-amine, which represents yet another structural arrangement of the same constituent elements . These variations demonstrate the structural diversity possible within this chemical family, which can significantly impact the compounds' pharmacological profiles.
Structure-Activity Relationships
The presence of the cyclopentyl ring, pyridine moiety, and amine functionality in cyclopentyl-pyridin-3-ylmethyl-amine dihydrochloride suggests potential for specific receptor interactions. Each structural component contributes unique characteristics:
-
The cyclopentyl ring provides lipophilicity, which may enhance membrane permeability
-
The pyridine ring offers hydrogen bond acceptor capability through its nitrogen atom
-
The amine group can serve as both hydrogen bond donor and acceptor
-
The dihydrochloride salt formation improves water solubility while maintaining the essential pharmacophore elements
Similar compounds with pyrazole moieties, such as 1-cyclopentyl-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine, have been investigated for enzyme inhibition properties and potential therapeutic applications. This suggests that our target compound might also possess enzyme modulating activities worth exploring.
Synthesis and Preparation Methods
Salt Formation Protocol
The conversion of the free base to the dihydrochloride salt would typically follow procedures similar to those described for other amine-containing compounds. By analogy with the preparation of (R)-3-aminopiperidine dihydrochloride, this might involve:
-
Dissolution of the free base in an appropriate solvent (potentially methanol or tetrahydrofuran)
-
Addition of concentrated hydrochloric acid (likely 2 equivalents or slight excess)
-
Precipitation of the salt product
-
Isolation by filtration
Temperature control during salt formation is typically important, with reactions often conducted at lower temperatures (0-15°C) initially, followed by warming if necessary to complete the reaction .
Analytical Characterization
Spectroscopic Properties
The structural elucidation and purity determination of cyclopentyl-pyridin-3-ylmethyl-amine dihydrochloride would typically employ multiple complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The 1H NMR spectrum would likely show characteristic signals for:
-
Cyclopentyl ring protons (multiple signals in the 1.5-2.0 ppm range)
-
Methylene bridge protons (signal around 3.5-4.0 ppm)
-
Pyridine ring protons (signals in the aromatic region, typically 7.0-9.0 ppm)
-
Amine proton (potentially broadened signal due to exchange)
-
Additional signals for the protonated nitrogen atoms in the salt form
Mass Spectrometry:
Mass spectrometric analysis would confirm the molecular weight of the parent compound (m/z 176 for the free base) , with the dihydrochloride salt potentially showing characteristic fragmentation patterns.
Chromatographic Analysis
Chromatographic methods would provide important purity information and could assist in separation from related compounds:
-
High-Performance Liquid Chromatography (HPLC): Likely employing reversed-phase conditions with UV detection at wavelengths appropriate for pyridine absorption (typically around 254-280 nm)
-
Gas Chromatography (GC): Potentially applicable to the free base form but less suitable for the salt form
-
Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment
Research Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume